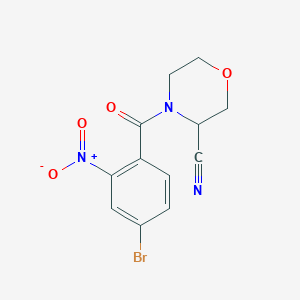

4-(4-Bromo-2-nitrobenzoyl)morpholine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

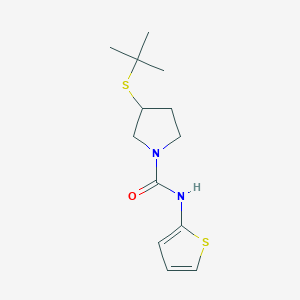

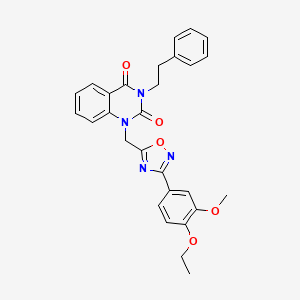

The compound “4-(4-Bromo-2-nitrobenzoyl)morpholine-3-carbonitrile” is a complex organic molecule that contains a morpholine ring, a bromo-nitrobenzoyl group, and a carbonitrile group . Morpholine is a common motif in medicinal chemistry, often used to increase the polarity of a molecule .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, a bromo-nitrobenzoyl group, and a carbonitrile group . The bromine, nitro group, and nitrile group are all electron-withdrawing, which could have significant effects on the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine, nitro group, and nitrile group, all of which are electron-withdrawing and could therefore make the compound more susceptible to nucleophilic attack .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine, nitro group, and nitrile group could increase the compound’s polarity .科学的研究の応用

Catalytic Transition States and Aminolysis

A study explored the catalytic mechanisms involving similar nitrobenzoyl compounds, revealing insights into the catalytic six-membered cyclic transition states in aminolysis reactions. The research highlighted the kinetics of reactions between 4-nitrophenyl 3,5-dinitrobenzoate and cyclic secondary amines, suggesting a highly ordered transition state facilitating the reaction process (Um et al., 2015).

Anaerobic Biotransformation

Bromoxynil, a compound structurally similar to the one of interest, was studied under various anaerobic conditions. This research provides insights into the environmental degradation pathways of halogenated aromatic nitriles, which could be relevant for understanding the environmental fate of similar compounds (Knight et al., 2003).

Synthesis and Photophysical Characterization

Research on the synthesis and characterization of compounds incorporating morpholine and cyanophenyl groups offers valuable information on the photophysical properties of these chemicals. This study could provide a basis for developing new materials or chemical sensors based on similar structures (Chin et al., 2010).

Nucleophilic Substitution Reactions

The kinetics of nucleophilic substitution reactions involving thiophenyl 4-nitrobenzoates and pyridines were investigated, offering insights into the reaction mechanisms and kinetics relevant to similar chemical structures (Koh et al., 1999).

Antibiotic Intermediate Studies

A study on 3-fluoro-4-morpholinoaniline, an intermediate in antibiotic synthesis, highlights the potential for developing new antimicrobial agents using similar morpholine-based compounds. This research included the synthesis of new sulfonamides and carbamates, showing promising antimicrobial activity (Janakiramudu et al., 2017).

Herbicide Resistance via Genetic Engineering

Transgenic plants expressing a bacterial detoxification gene for bromoxynil were developed to confer resistance to this herbicide, indicating the potential for genetic approaches to manage the effects of similar compounds in agriculture (Stalker et al., 1988).

将来の方向性

特性

IUPAC Name |

4-(4-bromo-2-nitrobenzoyl)morpholine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O4/c13-8-1-2-10(11(5-8)16(18)19)12(17)15-3-4-20-7-9(15)6-14/h1-2,5,9H,3-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIUSUGWGZQGRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)C2=C(C=C(C=C2)Br)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[(2-methylphenyl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2834303.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide](/img/structure/B2834308.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2834316.png)

![4-(5-Chloro-2-methoxyanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2834317.png)

![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2834319.png)

![Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2834324.png)